5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the amino and carbamoyl groups. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole core makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
Industrially, it may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole core and may have similar biological activities.
Amino-substituted Triazoles: Compounds with amino groups attached to the triazole ring.
Carbamoyl-substituted Triazoles: Compounds with carbamoyl groups attached to the triazole ring.
Uniqueness
The uniqueness of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C21H24N6O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-amino-N-(2,5-dimethoxyphenyl)-1-[2-(2,3-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4/c1-12-6-5-7-15(13(12)2)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-10-14(30-3)8-9-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
InChI Key |
VTQJXFQGGUXJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N)C |
Origin of Product |
United States |
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